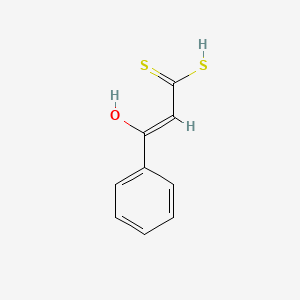
Germylene, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germylene, dimethyl- is a compound belonging to the class of germanium (II) compounds, specifically germylenes. These compounds are analogs of carbenes but are heavier and have a singlet ground state. Germylene, dimethyl- has the general formula (CH₃)₂Ge and is known for its high reactivity due to the presence of a vacant p-orbital .
Synthetic Routes and Reaction Conditions:
Reduction of Dibromogermanes: One common method involves the reduction of dibromogermanes using reducing agents such as lithium naphthalene or potassium graphite.
Photolysis of Strained Cyclogermanes: Another method includes the photolysis of strained cyclogermanes or germanium (IV) species.
Substitution of Dihalo Germanium (II) Precursors: This method involves substituting a dihalo germanium (II) precursor with nucleophiles like organometallic reagents.
Industrial Production Methods: Industrial production methods for germylene, dimethyl- are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Germylene, dimethyl- can undergo oxidation reactions, forming germanium (IV) compounds.
Reduction: It can be reduced to form various germanium (II) species.
Substitution: Germylene, dimethyl- can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organometallic reagents are commonly used for substitution reactions.
Major Products:
Oxidation: Germanium (IV) compounds.
Reduction: Germanium (II) species.
Substitution: Various substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
Germylene, dimethyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing into its potential biological applications, although it is less common compared to its use in chemistry.
Wirkmechanismus
The mechanism of action of germylene, dimethyl- involves its high reactivity due to the vacant p-orbital. This allows it to participate in various chemical reactions, including insertion into carbon-halide bonds. The insertion mechanism is typically a two-step process involving radical abstraction and recombination .
Vergleich Mit ähnlichen Verbindungen
Silylenes: These are silicon analogs of carbenes and share some reactivity patterns with germylenes.
Stannylenes: These are tin analogs of carbenes and are also similar in reactivity to germylenes.
Uniqueness: Germylene, dimethyl- is unique due to its high reactivity and the ability to form stable compounds under specific conditions. Its singlet ground state and the presence of a vacant p-orbital make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
74963-95-4 |
|---|---|
Molekularformel |
C2H6Ge |
Molekulargewicht |
102.70 g/mol |
InChI |
InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |
InChI-Schlüssel |
QAIUTSJMFUOGED-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


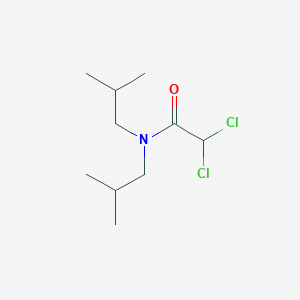
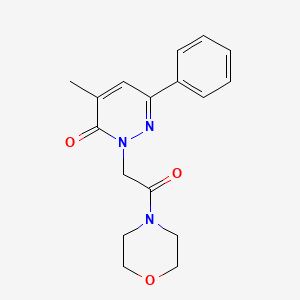
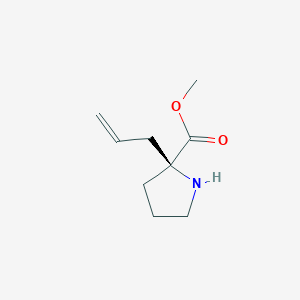
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
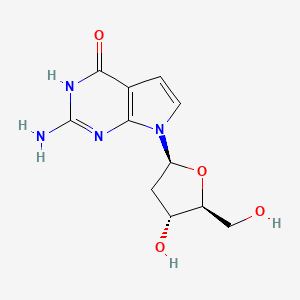

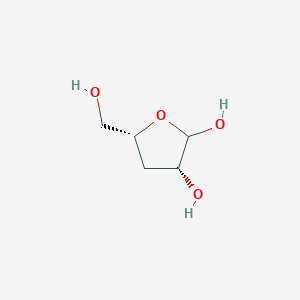
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
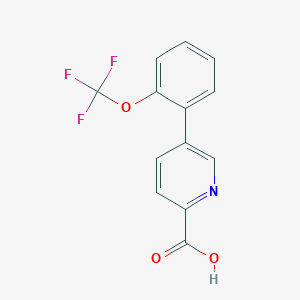


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
